molecular formula C25H18N4O6 B2977380 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358615-26-5

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2977380
CAS No.: 1358615-26-5
M. Wt: 470.441
InChI Key: GUOWDOGVKBVSDG-UHFFFAOYSA-N
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Description

The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule featuring a quinazoline core, substituted with a benzodioxole, oxadiazole, and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine, 1,3-benzodioxole, and 2,4-dichloroquinazoline.

    Formation of Intermediate: The initial step involves the nucleophilic substitution of 2,4-dichloroquinazoline with 2-methoxybenzylamine to form 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.

    Oxadiazole Ring Formation: The intermediate is then reacted with 1,3-benzodioxole and a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the quinazoline core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The benzodioxole and quinazoline rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products include amine derivatives of the oxadiazole ring.

    Substitution: Products include halogenated or nitrated derivatives of the benzodioxole and quinazoline rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Anticancer Agents: Due to its structural similarity to known bioactive molecules, it is being investigated for its potential as an anticancer agent.

    Antimicrobial Agents: The compound’s ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.

Industry

    Pharmaceuticals: It is being explored for use in drug formulations due to its potential therapeutic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to apoptosis in cancer cells. The benzodioxole and oxadiazole moieties are crucial for binding to these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-hydroxybenzyl)quinazoline-2,4(1H,3H)-dione
  • 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the methoxy group in 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability. This makes it a more promising candidate for drug development compared to its analogs.

Properties

CAS No.

1358615-26-5

Molecular Formula

C25H18N4O6

Molecular Weight

470.441

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31)

InChI Key

GUOWDOGVKBVSDG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

solubility

not available

Origin of Product

United States

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